molecular formula C6H8Mg3O14P2 B562274 Ascorbyl monophosphate magnesium salt CAS No. 108910-78-7

Ascorbyl monophosphate magnesium salt

Cat. No. B562274
CAS RN: 108910-78-7
M. Wt: 438.979
InChI Key: HTJNEBVCZXHBNJ-XCTPRCOBSA-H
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Description

Magnesium Ascorbyl Phosphate (MAP) is an esterified derivative of Vitamin C . It is a white or pale yellow powder , soluble in water, slightly soluble in ethanol, and insoluble in mineral oil and IPP . MAP is a stable form of Vitamin C that the skin readily absorbs . It’s proven effective in reducing fine lines, wrinkles, improving skin tone and texture, and shielding against sun damage .


Molecular Structure Analysis

The molecular formula of MAP is C6H8Mg3O14P2 . It is an esterified derivative of Vitamin C . The structural properties of MAP are yet unknown .


Physical And Chemical Properties Analysis

MAP is a white or pale yellow powder . It is soluble in water, slightly soluble in ethanol, and insoluble in mineral oil and IPP . It is stable at neutral pH and is durable against hydrolysis in neutral or alkaline solutions .

Scientific Research Applications

  • Cosmetic and Skin Care Applications :

    • MAP is used in vesicular carriers for topical delivery, providing enhanced skin permeation and retention, effective in treating melasma and hyperpigmentation (Kandil et al., 2022).
    • It acts as a skin-whitening agent in cosmetics, where its stability and efficacy are crucial for product effectiveness (Balaguer, Chisvert, & Salvador, 2008).
    • MAP is more stable than other vitamin C derivatives in topical formulations, making it suitable for use in cosmetics (Segall & Moyano, 2008).
    • Its stability in various formulations is a key focus in cosmetic chemistry, as it influences the efficacy of skin-whitening products (Geesin, Gordon, & Berg, 1993).
  • Aquaculture Nutrition :

  • Other Applications :

    • In vitro studies have explored the role of MAP in inducing cell death in certain cancer cell lines, suggesting potential therapeutic applications (Makino, Sakagami, & Takeda, 1999).
    • The ability of MAP to scavenge superoxide anion radicals and its antioxidant properties are also areas of active research (Guo-lan, 2013).

Mechanism of Action

MAP provides a constant delivery of vitamin C into the skin . It mediates an antioxidant action to act as a free radical scavenger and increases collagen production in vitro . It also protects against photoaging, UV-induced immunosuppression, or cancer formation .

Safety and Hazards

MAP is considered a very safe ingredient without toxicity and irritation . It is recommended to avoid breathing mist, gas, or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

MAP is a potent antioxidant for the skin and protects against photoaging, UV-induced immunosuppression, or cancer formation . It also increases collagen synthesis, stabilizes those fibers, and decreases destruction . It is recommended especially for skin brightening . Recent studies found that MAP can promote hair growth, especially in combination with MSM . It has found its practical niche in the industry of high-end skincare products .

properties

IUPAC Name

trimagnesium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;diphosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6.3Mg.2H3O4P/c7-1-2(8)5-3(9)4(10)6(11)12-5;;;;2*1-5(2,3)4/h2,5,7-10H,1H2;;;;2*(H3,1,2,3,4)/q;3*+2;;/p-6/t2-,5+;;;;;/m0...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJNEBVCZXHBNJ-XCTPRCOBSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Mg3O14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-ascorbic acid phosphate magnesium salt

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